molecular formula C23H24BrN3O4 B2990709 Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899972-00-0

Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No. B2990709
M. Wt: 486.366
InChI Key: PKDVRSUNFDPDLJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features, including a bromo group, a hydroxyphenyl group, a spiro configuration, a benzo[e]pyrazolo[1,5-c][1,3]oxazine ring, a piperidine ring, and an ethyl carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings, including a spiro configuration (where two rings share a single atom) and a benzo[e]pyrazolo[1,5-c][1,3]oxazine ring . The presence of the bromo, hydroxyphenyl, and ethyl carboxylate groups would also contribute to the complexity of the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromo group could be replaced in a substitution reaction, the hydroxyphenyl group could participate in acid-base reactions, and the ethyl carboxylate group could undergo reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo group could increase its density and boiling point compared to similar compounds without a bromo group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

    Kim Huard et al. reported the synthesis of spiropiperidine-based acetyl-CoA carboxylase inhibitors. This work outlines a streamlined synthetic route starting from ethyl 3-amino-1H-pyrazole-4-carboxylate, leading to the synthesis of pyrazolo-fused spirolactams. This method highlights the utility of these compounds in drug synthesis and design (Huard et al., 2012).

  • Novel Spiropiperidines as Sigma-Receptor Ligands

    C. Maier and B. Wünsch synthesized a series of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], demonstrating high affinity for σ1- and σ2-receptors. This study showcases the application of spiropiperidine derivatives in developing potential therapeutic agents targeting sigma receptors (Maier & Wünsch, 2002).

  • Cyclization of [N‐(Diarylmethyleneamino)carbonimidoyl]ketenes

    N. Lisowskaya et al. explored a new cyclization mode leading to the synthesis of 9H‐Pyrazolo[3,2‐b][1,3]benzoxazines. Their work provides insights into the synthetic pathways that could be applied to the compound of interest, showing the versatility of these chemical structures in synthesizing complex heterocyclic compounds (Lisowskaya et al., 2006).

  • Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]

    Research by Victor J. Bauer et al. led to the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], aimed at exploring potential central nervous system (CNS) agents. This underscores the importance of such spiro compounds in developing new pharmaceuticals with potential CNS activity (Bauer et al., 1976).

  • Anticancer and Immunomodulatory Activities

    A study by H. Abdel‐Aziz et al. on novel 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, related in structure to the compound of interest, showed significant immunomodulatory and anticancer activities. This suggests potential therapeutic applications of such compounds in cancer treatment and immune system modulation (Abdel‐Aziz et al., 2009).

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or materials science. Studies could also be conducted to further understand its physical and chemical properties, and to develop safer and more efficient methods of synthesis .

properties

IUPAC Name

ethyl 9-bromo-2-(2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN3O4/c1-2-30-22(29)26-11-9-23(10-12-26)27-19(17-13-15(24)7-8-21(17)31-23)14-18(25-27)16-5-3-4-6-20(16)28/h3-8,13,19,28H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDVRSUNFDPDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C=CC(=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

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